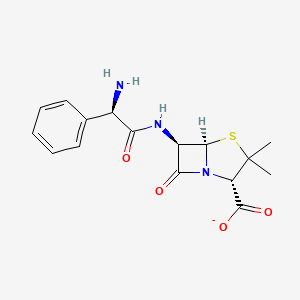
Ampicillin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin(1-) is a penicillinate anion. It is a conjugate base of an ampicillin.
Wissenschaftliche Forschungsanwendungen
Ampicillin/Sulbactam Combination Therapy
Ampicillin/sulbactam is a combination used for treating severe bacterial infections. It has a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, effective in treating lower respiratory tract infections, aspiration pneumonia, gynaecological/obstetrical infections, intra-abdominal infections, paediatric infections, diabetic foot infections, and skin and soft tissue infections (Rafailidis, Ioannidou, & Falagas, 2012).Antibiotic Resistance Studies
Ampicillin is used in research to detect antibiotic resistance genes in environmental samples, such as Bla-1, Bla-SHV, and Bla-TEM genes encoding ß-lactamases that confer resistance to ampicillin. This research is crucial in understanding antibiotic resistance mechanisms (Bell et al., 2016).Agricultural Applications
In agriculture, Ampicillin-resistant Bacillus pumilus BX-4 has been studied for its disease-controlling and colonization effects in the tomato rhizosphere. This strain shows potential for bio-controlling mechanisms in crop protection (Zong-wen, 2009).Environmental Impact Studies
The degradation and environmental impact of ampicillin in water treatment processes have been studied. For instance, the effectiveness of electrochemical advanced oxidation processes (EAOPs) in degrading ampicillin and removing its antimicrobial activity from wastewater is a significant area of research (Vidal et al., 2019).Pharmacokinetics and Effects in Neonates and Infants
The pharmacokinetics and effects of ampicillin in neonates and infants have been extensively studied. These studies explore optimal dosing and the efficacy of ampicillin in treating various infections in young patients (Pacifici, 2017).Biosensing and Detection Technologies
Research on developing biosensors for detecting ampicillin in various mediums, like using titanium dioxide nanoparticle-based electrodes, has been conducted. These technologies are crucial for monitoring and controlling ampicillin levels in pharmaceutical and agricultural industries (Paraja, Gopinath, & Arshad, 2019).Drug Stability and Degradation Studies
Studies on ampicillin's stability and degradation under various conditions (like pH, UV light, heat) contribute to understanding its shelf life and efficacy in different formulations (Naveed, Mateen, & Nazeer, 2014).
Eigenschaften
Produktname |
Ampicillin(1-) |
|---|---|
Molekularformel |
C16H18N3O4S- |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
AVKUERGKIZMTKX-NJBDSQKTSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1b,6-Dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2h)-one](/img/structure/B1205418.png)
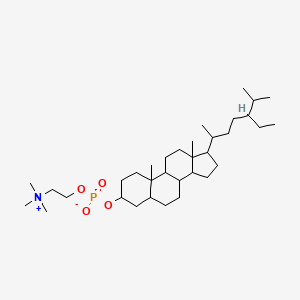
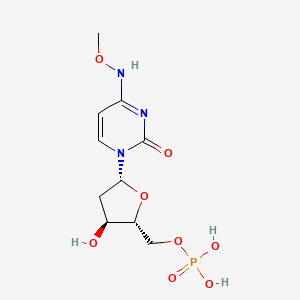
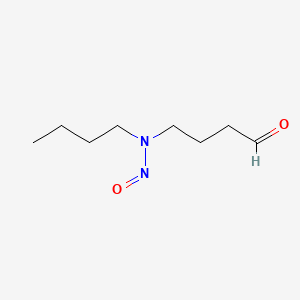
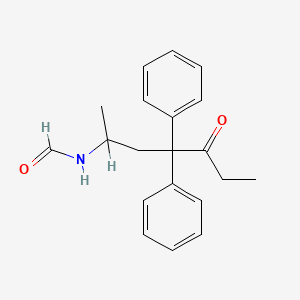
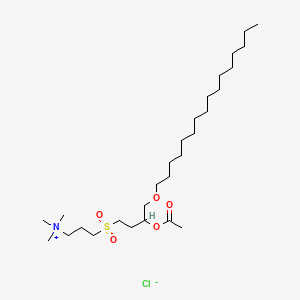
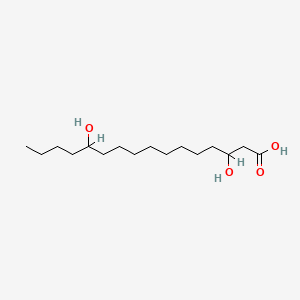
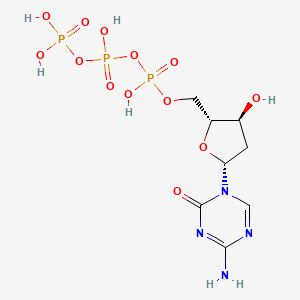
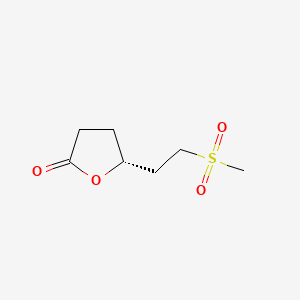

![5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide](/img/structure/B1205437.png)


